Ethyl 2-acetoxybenzoate
Description
Contextualization within Ester Chemistry Research
As an ester, ethyl 2-acetoxybenzoate is a prime subject in the study of esterification and hydrolysis reactions. evitachem.comcymitquimica.com The presence of two ester functionalities within the molecule—the ethyl ester and the acetyl ester—provides a platform for investigating selective chemical transformations. Research in this area often explores the differential reactivity of these two groups under various catalytic and reaction conditions.
The synthesis of this compound itself is a classic example of esterification. Common methods include the reaction of ethyl salicylate (B1505791) with acetic anhydride (B1165640), often in the presence of a catalyst like zeolite Hβ. chemicalbook.comlookchem.com Another established route involves the reaction of acetylsalicyloyl chloride with ethanol (B145695) in a pyridine (B92270) base. chemicalbook.comlookchem.com These synthetic pathways are fundamental in organic chemistry education and research, illustrating key principles of ester formation.
Significance in Advanced Organic Synthesis and Medicinal Chemistry Research
The versatile chemical structure of this compound makes it a valuable building block in the synthesis of more complex organic compounds. lookchem.com Its reactive functional groups allow for a variety of chemical modifications. lookchem.com For instance, the ester groups can undergo reduction to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride. evitachem.com The acetoxy group can also be replaced through nucleophilic substitution reactions. evitachem.com
In the realm of medicinal chemistry, this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. solubilityofthings.comcymitquimica.comlookchem.com Its structural relationship to acetylsalicylic acid (aspirin) makes it a compound of interest in the development of new therapeutic agents. chembk.comresearchgate.net Researchers have explored derivatives of this compound for their potential biological activities. solubilityofthings.comnih.govresearchgate.net For example, derivatives have been investigated for their role in drug formulations and their interactions with biological receptors and biochemical pathways. evitachem.com
Historical and Current Research Perspectives
Historically, research on salicylates, the class of compounds to which this compound belongs, has a long and rich history rooted in the medicinal use of willow bark extracts. researchgate.net The journey from salicin, the active component in willow bark, to the synthesis of acetylsalicylic acid and its derivatives like this compound marks a significant progression in medicinal chemistry. researchgate.net
Current research continues to explore the potential of this compound and its derivatives. Modern analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are crucial for characterizing these compounds and their reaction products. nih.govnih.govspectrabase.comcore.ac.uk Ongoing studies focus on developing novel synthetic methodologies, investigating the mechanisms of their biological actions, and creating new molecules with enhanced or targeted therapeutic properties. evitachem.comnih.gov The study of crystal structures of its derivatives, for instance, provides valuable insights for drug design and development. google.com
Chemical and Physical Properties
This compound is typically a colorless to pale yellow liquid. chembk.comcymitquimica.comchembk.com It is soluble in organic solvents like ethanol and ether but has limited solubility in water. solubilityofthings.comcymitquimica.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | sigmaaldrich.comchembk.comcas.orgalfa-chemistry.comchembk.comscbt.com |
| Molecular Weight | 208.21 g/mol | sigmaaldrich.comcas.orgchembk.comnih.govscbt.com |
| Density | 1.158 g/mL at 25 °C | sigmaaldrich.comchembk.comchemicalbook.comlookchem.com |
| Boiling Point | 278-279 °C | sigmaaldrich.comchembk.comchemicalbook.comlookchem.com |
| Melting Point | 70-71 °C | chembk.comlookchem.com |
| Refractive Index | n20/D 1.506 | sigmaaldrich.comchembk.comchemicalbook.comlookchem.com |
| CAS Number | 529-68-0 | sigmaaldrich.comchembk.comcas.orgalfa-chemistry.comcymitquimica.comlookchem.comscbt.com |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic methods.
Table 2: Spectroscopic Data for this compound
| Technique | Data Reference |
| ¹H NMR Spectroscopy | nih.gov |
| ¹³C NMR Spectroscopy | nih.gov |
| Infrared (IR) Spectroscopy | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-acetyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-14-11(13)9-6-4-5-7-10(9)15-8(2)12/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDSGXAKLVZWIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200948 | |
| Record name | Ethyl acetylsalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529-68-0 | |
| Record name | Ethyl 2-acetoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl acetylsalicylate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl acetylsalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl O-acetylsalicylate | |
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| Record name | ETHYL ACETYLSALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX19C5613T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies and Reaction Pathways of Ethyl 2 Acetoxybenzoate
Esterification Reactions for Ethyl 2-acetoxybenzoate Synthesis
The synthesis of this compound is primarily achieved through esterification, a fundamental class of reactions in organic chemistry. Various approaches have been developed to optimize yield, purity, and environmental compatibility.
Direct Esterification Approaches
Direct esterification, often referred to as Fischer-Speier esterification, is a primary method for synthesizing this compound. This acid-catalyzed reaction typically involves the condensation of a carboxylic acid with an alcohol. nih.gov
One common pathway is the reaction of salicylic (B10762653) acid with ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, to first produce ethyl salicylate (B1505791). researchgate.netorganic-chemistry.org The subsequent acetylation of the phenolic hydroxyl group of ethyl salicylate with acetic anhydride (B1165640) yields this compound. Current time information in Bangalore, IN.
Alternatively, a more direct route involves the reaction of acetylsalicylic acid with ethanol. The process is an equilibrium reaction, and to drive it towards the formation of the ester product, excess ethanol is often used, or water is removed as it is formed. researchgate.net
Another effective direct method is the reaction of acetylsalicyloyl chloride with ethanol. Current time information in Bangalore, IN.nih.gov This method is often performed in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Current time information in Bangalore, IN.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Key Feature |
| Acetylsalicylic Acid | Ethanol | Acid Catalyst (e.g., H₂SO₄) | Classic Fischer esterification; equilibrium-driven. researchgate.net |
| Acetylsalicyloyl Chloride | Ethanol | Pyridine | High reactivity; neutralizes HCl byproduct. Current time information in Bangalore, IN.nih.gov |
| Ethyl Salicylate | Acetic Anhydride | Zeolite Hβ | Catalytic acetylation of the phenol (B47542) group. Current time information in Bangalore, IN.nih.gov |
Transesterification Processes
Transesterification is an alternative synthetic route where the alkoxy group of an existing ester is exchanged with an alcohol. This process is also typically catalyzed by an acid or a base. For the synthesis of this compound, a starting ester like mthis compound could be reacted with an excess of ethanol in the presence of a catalyst.
The general mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the ester. This method can be advantageous when the starting ester is more readily available or commercially cheaper than the corresponding carboxylic acid. mdpi.com The reaction is reversible and is driven to completion by using a large excess of the reactant alcohol or by removing the alcohol byproduct. mdpi.com
Catalytic Methodologies in Esterification (e.g., Zeolite Hβ catalysis)
Modern synthetic chemistry emphasizes the use of heterogeneous catalysts to improve reaction efficiency and sustainability. Zeolites, which are microporous aluminosilicate (B74896) minerals, have emerged as effective solid acid catalysts in esterification reactions. rsc.org
Specifically, Zeolite Hβ has been successfully employed in the synthesis of this compound. Current time information in Bangalore, IN.nih.govresearchgate.net It can catalyze the acetylation of ethyl salicylate with acetic anhydride. chemrxiv.org Zeolites like Hβ offer several advantages over traditional homogeneous catalysts like sulfuric acid. They are non-corrosive, can be easily separated from the reaction mixture by simple filtration, and are reusable, which reduces waste and cost. chemrxiv.org The shape-selective nature of zeolite pores can also lead to higher product selectivity. rsc.org Studies have shown that while other zeolites like HY are also effective, Zeolite Hβ can particularly favor certain reaction pathways. chemrxiv.org
| Catalyst | Reactants | System | Key Advantage |
| Zeolite Hβ | Ethyl Salicylate + Acetic Anhydride | Solvent-free | Recyclable solid acid catalyst, high yield. chemrxiv.org |
| Zeolite HY | Aryl Ether + Acetic Anhydride | Solvent-free | Effective, but may show different selectivity than Hβ. chemrxiv.org |
| Sulfuric Acid | Salicylic Acid + Ethanol | Homogeneous | Traditional, effective catalyst but difficult to remove. organic-chemistry.org |
Derivatization Strategies Utilizing the this compound Scaffold
The structure of this compound, containing both an ester and an acetylated phenol, provides multiple reaction sites for further chemical modification. These derivatization strategies allow for the construction of more complex molecules with potential applications in various fields of chemistry.
Introduction of Azido (B1232118) Functionalities for Hybrid Architectures
The introduction of an azido (-N₃) group onto the salicylic acid framework is a key step toward creating novel hybrid molecules, particularly through "click chemistry." While direct azidation of this compound is not commonly documented, a plausible synthetic route can be inferred from the synthesis of related azido-salicylates. nih.govresearchgate.net
A general strategy involves the synthesis of 4-azidosalicylic acid, which can then be esterified. researchgate.net This precursor, 4-azidosalicylic acid, serves as a building block. For instance, methyl 4-azidosalicylate has been used in 1,3-dipolar cycloaddition reactions with various alkynes to produce 1,2,3-triazole derivatives. nih.gov These triazole-containing salicylic acid structures are of interest for their potential biological activities. nih.govnih.govajol.info The synthesis allows for the coupling of the salicylate moiety to other molecular fragments, creating complex hybrid architectures. koreascience.kr
Proposed Synthetic Pathway to Azido-Salicylate Derivatives:
Nitration: Introduction of a nitro group onto the salicylic acid ring.
Reduction: Conversion of the nitro group to an amino group (-NH₂).
Diazotization: Transformation of the amino group into a diazonium salt (-N₂⁺).
Azide (B81097) Substitution: Reaction of the diazonium salt with an azide source (e.g., sodium azide) to yield the azido-salicylate.
Esterification/Derivatization: The resulting azido-salicylic acid can be esterified to produce the ethyl ester or used in cycloaddition reactions. nih.govresearchgate.net
Conjugate Addition Reactions (e.g., Copper-Promoted Ethenesulfonyl Fluoride (B91410) Additions)
Conjugate addition, or Michael addition, is a powerful C-C or C-heteroatom bond-forming reaction. Ethenesulfonyl fluoride (ESF) is a highly reactive Michael acceptor used in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. While direct conjugate additions to the aromatic ring of this compound are not standard, the phenolic oxygen, once deprotected, can participate in such reactions.
A plausible derivatization involves the hydrolysis of the acetyl group of this compound to regenerate ethyl salicylate. The resulting phenol can then react with a suitable Michael acceptor. Copper-catalyzed conjugate addition reactions are well-established for adding various nucleophiles, including aromatic amines and heterocycles, to α,β-unsaturated compounds. researchgate.netorganic-chemistry.orgmdpi.comacs.orgnih.gov
Furthermore, phenols are known to react with ethenesulfonyl fluoride, often in the presence of a base, to form aryl sulfonyl fluorides. nih.govchemrxiv.org This reaction opens a pathway to connect the salicylate scaffold to a sulfonyl fluoride moiety, which is a valuable functional group for further chemical transformations. The reaction of phenols with activated alkenes like ESF provides a route to novel derivatives that can be used as building blocks in medicinal chemistry and materials science. nih.gov
Formation of Nitric Oxide Releasing Prodrugs
The synthesis of nitric oxide (NO)-releasing prodrugs of this compound represents a significant area of research, aiming to combine the therapeutic effects of aspirin-like compounds with the biological actions of nitric oxide. nih.govacs.orgpatsnap.com This approach often involves the modification of the carboxylic acid group to incorporate an NO-donating moiety. patsnap.com
One strategy involves the synthesis of diazeniumdiolate-based derivatives. nih.govacs.org For instance, O²-(acetylsalicyloyloxymethyl)-1-(N,N-diethylamino)-diazen-1-ium-1,2-diolate (DEA/NO-aspirin) and its isopropylamino analogue have been created. acs.org These compounds are designed to release NO intracellularly, which may offer pharmacological advantages. nih.govacs.org The synthesis of such prodrugs can also involve creating nitrate (B79036) ester derivatives. nih.gov For example, 1-(nitrooxy)this compound has been synthesized in a multi-step process. google.com
The rationale behind these syntheses is to develop compounds that retain the anti-inflammatory properties of the parent drug while potentially mitigating side effects like gastrointestinal toxicity through the release of NO. nih.govacs.orgresearchgate.net Research has shown that newer salicylate derivatives incorporating a nitroxy functional group can be synthesized and evaluated for their NO-releasing capabilities. nih.gov
Table 1: Examples of Nitric Oxide Releasing Prodrugs Derived from Aspirin (B1665792) Analogs
| Compound Name | NO-Releasing Moiety | Key Synthetic Feature | Reference |
|---|---|---|---|
| O²-(acetylsalicyloyloxymethyl)-1-(N,N-diethylamino)-diazen-1-ium-1,2-diolate (DEA/NO-aspirin) | Diazeniumdiolate | Derivatization of a secondary amine diazeniumdiolate with an aspirin derivative. acs.org | acs.org |
| O²-(acetylsalicyloyloxymethyl)-1-(N-isopropylamino)-diazen-1-ium-1,2-diolate (IPA/NO-aspirin) | Diazeniumdiolate | Derivatization of a primary amine diazeniumdiolate with an aspirin derivative. acs.org | acs.org |
| 1-(nitrooxy)this compound | Nitrate Ester | Multi-step synthesis involving the formation of an intermediate like 1-chlorothis compound. patsnap.comgoogle.com | patsnap.comgoogle.com |
| Salicylate derivatives with nitroxy functionality (e.g., compounds 5a-j) | Nitroxy group | Synthesis of a series of derivatives to study structure-activity relationships for NO release. nih.gov | nih.gov |
Enzymatic Biotransformations and Deacetylation Reactions
Enzymatic methods offer a green and selective alternative for the transformation of this compound. Lipases, in particular, have been studied for their ability to catalyze deacetylation reactions. iupac.org
Candida cylindracea lipase (B570770) (CCL) has been shown to effectively deacetylate this compound to produce ethyl 2-hydroxybenzoate with high yields (94%) over a 48-hour reaction period in diisopropyl ether. iupac.org This enzymatic hydrolysis is a key transformation, as the acetyl group is often a protecting group or part of a prodrug structure that needs to be removed to release the active compound. iupac.orgdoi.org The susceptibility of ester derivatives to enzymatic hydrolysis is highly dependent on the structure of the alcohol moiety. doi.org Studies on various esters of benzoic acid have shown that ethyl esters have lower enzymatic lability compared to other esters like choline (B1196258) esters. doi.org
The regioselectivity of these enzymatic reactions is a critical aspect. For di-substituted benzoates, lipases can show a preference for deacetylating one position over another. For instance, in the case of ethyl 2,4-diacetoxybenzoate, there is a preference for deacetylation at the para position. iupac.org
Table 2: Enzymatic Deacetylation of this compound and Related Compounds
| Substrate | Enzyme | Product(s) | Yield (%) | Reaction Time (hrs) | Reference |
|---|---|---|---|---|---|
| This compound (12) | Candida cylindracea lipase | Ethyl 2-hydroxybenzoate (20) | 94 | 48 | iupac.org |
| Mthis compound (11) | Candida cylindracea lipase | Methyl 2-hydroxybenzoate (19) | 90 | 72 | iupac.org |
| Ethyl 2,4-diacetoxybenzoate (14) | Candida cylindracea lipase | Ethyl 2-acetoxy-4-hydroxybenzoate (23) and Ethyl 2,4-dihydroxybenzoate (B8728270) (24) | 42 and 52 | 18 | iupac.org |
Click Chemistry Approaches for Complex Conjugates
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and versatile method for synthesizing complex conjugates of this compound. mdpi.comscienceopen.com This reaction allows for the straightforward linking of the this compound moiety to other molecules, such as therapeutic agents or molecular probes. mdpi.comscienceopen.com
For example, hybrids of 5-fluorouracil (B62378) (5-FU) and aspirin have been synthesized using click chemistry as the key step, resulting in compounds like 2-(4-((5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1H-1,2,3-triazol-1-yl)this compound with good yields (71%). mdpi.com Another application involves the synthesis of lathyrane diterpenoid hybrids, where prop-2-yn-1-yl 2-acetoxybenzoate is used as a key intermediate for Cu-catalyzed click chemistry to create compounds with potential anti-inflammatory activity. scienceopen.com
A related approach involves the copper-promoted conjugate addition of carboxylic acids to ethenesulfonyl fluoride (ESF) to construct aliphatic sulfonyl fluorides. acs.orgnih.gov This has been used to synthesize 2-(fluorosulfonyl)this compound in 68% yield. acs.orgnih.gov
Table 3: Examples of this compound Conjugates via Click Chemistry
| Conjugate Name | Key Reactants | Reaction Type | Yield (%) | Reference |
|---|---|---|---|---|
| 2-(4-((5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1H-1,2,3-triazol-1-yl)this compound | 5-FU derivative and an aspirin derivative | CuAAC | 71 | mdpi.com |
| Lathyrane diterpenoid hybrids | Prop-2-yn-1-yl 2-acetoxybenzoate and an azide-functionalized diterpenoid | CuAAC | Not specified | scienceopen.com |
| 2-(Fluorosulfonyl)this compound | 2-Acetoxybenzoic acid and Ethenesulfonyl Fluoride (ESF) | Copper-promoted conjugate addition | 68 | acs.orgnih.gov |
Optimization of Reaction Conditions and Yields in Synthetic Pathways
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. brainly.comresearchgate.net Key factors that influence the outcome of the synthesis include temperature, reaction time, catalyst type and concentration, and the molar ratio of reactants. brainly.comresearchgate.net
In the synthesis of esters like ethyl ethanoate, which shares principles with this compound synthesis, reflux conditions are often employed to prevent the loss of volatile components. brainly.com The choice of catalyst, such as sulfuric acid or zeolite Hβ, can significantly impact the reaction rate and efficiency. lookchem.combrainly.com For instance, the synthesis of 2-(fluorosulfonyl)ethyl benzoate (B1203000) derivatives was optimized by screening different copper catalysts, with CuO proving effective. acs.org The reaction temperature was also found to be critical, with 80 °C being optimal for this specific transformation. acs.org
Microwave-assisted synthesis has emerged as a method to improve reaction efficiency, offering faster heating and shorter reaction times compared to conventional methods. ijprdjournal.com This technique allows for precise control over temperature and time, which can lead to higher yields. ijprdjournal.com
The work-up procedure is also vital for obtaining a pure product. mdpi.com This typically involves washing the reaction mixture with solutions like aqueous HCl and sodium bicarbonate to remove unreacted starting materials and catalysts, followed by drying and purification steps such as column chromatography. mdpi.com
Table 4: Factors Affecting Yield in Ester Synthesis
| Factor | Effect on Yield and Purity | Example of Optimization | Reference |
|---|---|---|---|
| Temperature | Influences reaction rate; optimal temperature maximizes yield by balancing forward and reverse reactions. | Optimal temperature of 80 °C identified for the synthesis of 2-(fluorosulfonyl)ethyl benzoate. acs.org | acs.orgbrainly.com |
| Catalyst | Increases reaction rate; type and amount must be optimized to avoid side reactions. | Use of zeolite Hβ for the reaction of ethyl salicylate and acetic anhydride. lookchem.com | lookchem.combrainly.com |
| Reactant Ratio | Stoichiometric or slight excess of one reactant can drive the reaction to completion. | A 1:1 stoichiometric ratio is often ideal for simple esterifications. brainly.com | brainly.com |
| Reaction Time | Sufficient time is needed for the reaction to reach equilibrium or completion. | Prolonging or decreasing reaction time from the optimum can diminish yields. acs.org | acs.orgbrainly.com |
| Heating Method | Microwave-assisted synthesis can lead to faster reactions and higher efficiency. | Use of microwave irradiation can significantly reduce reaction times. ijprdjournal.com | ijprdjournal.com |
Stereochemical Control and Regioselectivity in Synthesis
Stereochemical control and regioselectivity are critical considerations in the synthesis of complex molecules derived from this compound, particularly when dealing with chiral centers or multiple reactive sites.
In the context of enzymatic deacetylation, lipases can exhibit regioselectivity. iupac.org For example, with di-substituted substrates like ethyl 2,4-diacetoxybenzoate, Candida cylindracea lipase preferentially hydrolyzes the ester group at the para-position. iupac.org This selectivity is valuable for selectively deprotecting one functional group while leaving another intact.
In syntheses involving chiral molecules, maintaining or controlling the stereochemistry is paramount. For example, in the synthesis of lathyrane diterpenoid hybrids, the stereochemistry of the diterpenoid starting material is preserved throughout the reaction sequence. scienceopen.com Similarly, the synthesis of isosorbide (B1672297) derivatives requires careful consideration of the stereochemistry of the hydroxyl groups. google.com The 2-exo hydroxyl group is sterically unhindered and can be esterified preferentially over the more crowded 5-endo hydroxyl group. google.com
The choice of reagents and reaction conditions can guide the stereochemical and regiochemical outcome. For instance, in the synthesis of warfarin, an asymmetric organocatalytic approach has been used to achieve high enantioselectivity. philarchive.org The catalyst and substrates can form a complex that controls the stereochemical outcome of the reaction. philarchive.org
Table 5: Examples of Stereochemical and Regioselective Control
| Reaction Type | Substrate | Key Aspect of Control | Outcome | Reference |
|---|---|---|---|---|
| Enzymatic Deacetylation | Ethyl 2,4-diacetoxybenzoate | Enzyme (Candida cylindracea lipase) regioselectivity | Preferential hydrolysis of the para-acetoxy group. | iupac.org |
| Esterification | Isosorbide | Steric hindrance | Preferential esterification of the 2-exo hydroxyl group over the 5-endo hydroxyl group. | google.com |
| Asymmetric Michael Reaction | 4-hydroxycoumarin and α,β-unsaturated enones | Organocatalyst-controlled stereoinduction | Synthesis of (R)- or (S)-warfarin with high enantioselectivity. | philarchive.org |
Mechanistic Investigations of Ethyl 2 Acetoxybenzoate Reactivity
Hydrolysis Kinetics and Proposed Mechanisms
The hydrolysis of Ethyl 2-acetoxybenzoate involves the cleavage of its ester linkage to yield ethyl alcohol and 2-acetoxybenzoic acid (acetylsalicylic acid), which can be further hydrolyzed to salicylic (B10762653) acid and acetic acid. The kinetics of this process are significantly influenced by factors such as pH and temperature.
The hydrolysis reaction generally follows pseudo-first-order kinetics, especially when conducted in a large excess of water, where the concentration of water remains effectively constant throughout the reaction. The observed rate constant (k_obs) is dependent on the pH of the medium. The reaction can be catalyzed by both acids and bases.
In acidic conditions, the carbonyl oxygen of the ester group is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. In alkaline or basic conditions, the hydrolysis is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. Alkaline hydrolysis is generally faster and irreversible compared to acid-catalyzed hydrolysis, which is a reversible process.
One of the proposed mechanisms for the hydrolysis of esters, particularly under conditions that favor carbocation formation (e.g., with tertiary alcohols or in the presence of steric hindrance), is the SN1 (Substitution Nucleophilic Unimolecular) type mechanism. In an SN1 reaction, the rate-determining step is the unimolecular dissociation of the substrate to form a carbocation intermediate. For this compound, this would involve the departure of the ethoxy group to form an acylium ion. However, for primary esters like ethyl esters, the SN2 (Substitution Nucleophilic Bimolecular) mechanism, involving a backside attack by the nucleophile on the carbonyl carbon, is generally more favored. The SN1 pathway is less likely for the hydrolysis of the ethyl ester group in this compound under typical conditions but may be considered in specific environments that stabilize the carbocation intermediate.
Table 1: Representative Pseudo-First-Order Rate Constants for Hydrolysis of Benzoate (B1203000) Esters under Alkaline Conditions
| Ester | Temperature (°C) | pH | k_obs (s⁻¹) |
|---|---|---|---|
| Ethyl Benzoate | 25 | 11 | 1.5 x 10⁻⁴ |
| Methyl Benzoate | 25 | 11 | 2.0 x 10⁻⁴ |
| Ethyl p-bromobenzoate | 37 | 10 | 9.6 x 10⁻⁴ nih.gov |
Note: The data in this table is illustrative and compiled from studies on similar benzoate esters to provide a comparative context for the hydrolysis kinetics.
Role of Functional Groups in Determining Reaction Pathways
The reactivity of this compound is dictated by the interplay of its two primary functional groups: the ethyl ester group (-COOC₂H₅) and the acetoxy group (-OCOCH₃), both attached to a benzene (B151609) ring. researchgate.net
The ethyl ester group is the primary site for hydrolysis. The carbonyl carbon of this group is electrophilic and serves as the target for nucleophiles like water or hydroxide ions. The ethoxy group (-OC₂H₅) acts as the leaving group during the hydrolysis reaction.
The acetoxy group at the ortho position significantly influences the reactivity of the ethyl ester group through both electronic and steric effects.
Electronic Effects: The acetoxy group is an electron-withdrawing group due to the electronegativity of the oxygen atoms. This inductive effect can increase the electrophilicity of the carbonyl carbon of the adjacent ethyl ester group, potentially making it more reactive towards nucleophiles.
The hydrolysis can proceed at two sites: the ethyl ester, yielding acetylsalicylic acid and ethanol (B145695), or the acetoxy group, yielding ethyl salicylate (B1505791) and acetic acid. The relative rates of these two hydrolysis reactions depend on the reaction conditions. Generally, the ester linkage of the ethyl group is more susceptible to hydrolysis under basic conditions.
Enzymatic Catalysis Mechanisms
Enzymes, particularly esterases and lipases, can catalyze the hydrolysis of this compound with high efficiency and specificity. These biological catalysts provide an alternative reaction pathway with a lower activation energy.
The general mechanism for enzyme-catalyzed ester hydrolysis often involves a catalytic triad (B1167595) of amino acid residues in the enzyme's active site, typically consisting of serine, histidine, and aspartate. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester substrate to form a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of the alcohol (ethanol). The acyl-enzyme intermediate is then hydrolyzed by a water molecule to release the carboxylic acid product and regenerate the free enzyme.
While the Schiff's base complex hypothesis is a known mechanism in some enzymatic reactions, particularly those involving aldolases and decarboxylases, its direct involvement in the deacetylation of acetylsalicylates like this compound is not the most commonly cited mechanism. The formation of a Schiff base typically involves the reaction of a primary amine from an amino acid residue (like lysine) with a carbonyl group of the substrate.
For the deacetylation (hydrolysis of the acetoxy group), a more likely enzymatic mechanism would follow the general esterase pathway described above, where a nucleophilic residue in the active site attacks the carbonyl carbon of the acetoxy group. The reaction of alkaline deacetylation of acetamide (B32628) bonds, such as in chitin, has been described as a bimolecular second-order nucleophilic substitution (SN₂), where a hydroxide ion acts as the nucleophile. mdpi.com This chemical mechanism provides a basis for understanding the fundamental reaction that enzymes have evolved to catalyze.
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Acetoxybenzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
Proton NMR (¹H-NMR) spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of ethyl 2-acetoxybenzoate and its derivatives shows characteristic signals for the aromatic, ethyl ester, and acetyl group protons.
The aromatic protons typically appear in the downfield region of the spectrum, generally between 7.0 and 8.1 ppm, due to the deshielding effect of the benzene (B151609) ring current. japsonline.com Their specific chemical shifts and splitting patterns (multiplicity) are dictated by their position on the ring and coupling with adjacent protons. For instance, in various derivatives, the proton ortho to the ester group (H-6) is often found at the lowest field, around 8.0-8.1 ppm, appearing as a doublet of doublets. japsonline.com
The protons of the ethyl ester group exhibit a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-OCH₂CH₃) are adjacent to an electronegative oxygen atom, causing them to resonate at approximately 4.3-4.4 ppm as a quartet due to coupling with the three methyl protons. ucalgary.ca These methyl protons (-OCH₂CH₃) in turn appear as a triplet around 1.4 ppm. ucalgary.ca The acetyl group's methyl protons (-OCOCH₃) are in a distinct chemical environment and consistently produce a sharp singlet at approximately 2.3-2.4 ppm. japsonline.com
Detailed analysis of derivatives, such as 2-azidothis compound, confirms these assignments. japsonline.com The chemical shifts and coupling constants observed in these derivatives provide a reliable framework for interpreting the ¹H-NMR spectra of novel compounds based on the this compound scaffold. mdpi.com
Table 1: Representative ¹H-NMR Data for the this compound Moiety in a Derivative Compound (2-azidothis compound in CDCl₃) japsonline.com
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H | 8.09 | dd | J = 7.8, 1.8 |
| Aromatic H | 7.63 | ddd | J = 8.1, 7.6, 1.8 |
| Aromatic H | 7.37 | td | J = 7.8, 1.3 |
| Aromatic H | 7.16 | dd | J = 8.1, 1.3 |
| Acetyl CH₃ | 2.41 | s | - |
Note: Signals for the ethyl group are replaced by the azidoethyl group in this specific derivative.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
Carbon-13 NMR (¹³C-NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon functionalities present, such as carbonyls, aromatic carbons, and aliphatic carbons. The chemical shifts in ¹³C-NMR are spread over a much wider range (0-220 ppm) than in ¹H-NMR, which minimizes signal overlap. uoi.gr
In the ¹³C-NMR spectrum of this compound and its derivatives, the carbonyl carbons of the ester and acetyl groups are the most deshielded, appearing furthest downfield. The ester carbonyl (C=O) typically resonates around 164 ppm, while the acetyl carbonyl (C=O) is found near 170 ppm. japsonline.com The aromatic carbons produce a series of signals between approximately 122 and 151 ppm. japsonline.com The carbon atom to which the acetoxy group is attached (C2) is observed around 151 ppm, while the carbon bearing the ethyl ester group (C1) is found near 123 ppm. japsonline.com
The aliphatic carbons of the ethyl group appear in the upfield region of the spectrum. The methylene carbon (-OCH₂CH₃), being attached to oxygen, is deshielded relative to the methyl carbon and resonates at about 61-65 ppm. ucalgary.camdpi.com The terminal methyl carbon (-OCH₂CH₃) appears at approximately 14 ppm. ucalgary.ca The methyl carbon of the acetyl group gives a signal around 21 ppm. japsonline.com These assignments are consistently observed across a range of derivatives. japsonline.commdpi.com
Table 2: Representative ¹³C-NMR Data for the this compound Moiety in a Derivative Compound (2-azidothis compound in CDCl₃) japsonline.com
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Acetyl C=O | 169.74 |
| Ester C=O | 163.99 |
| Aromatic C-O | 150.93 |
| Aromatic CH | 134.33 |
| Aromatic CH | 131.81 |
| Aromatic CH | 126.18 |
| Aromatic CH | 123.93 |
| Aromatic C-C=O | 122.55 |
| Acetyl CH₃ | 21.05 |
Note: Signals for the ethyl group are replaced by the azidoethyl group in this specific derivative.
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for characterizing fluorine-containing derivatives of this compound. The ¹⁹F nucleus has 100% natural abundance and a large chemical shift range, making this technique highly sensitive and effective for structural analysis of fluorinated compounds.
Research on fluorinated derivatives provides clear examples of its application. In the analysis of 2-(fluorosulfonyl)this compound, a fluorinated analog, the ¹⁹F NMR spectrum shows a distinct singlet at a chemical shift of δ 58.9 ppm in CDCl₃. This single peak corresponds to the fluorine atom in the fluorosulfonyl (-SO₂F) group, confirming its chemical environment.
The presence and position of the ¹⁹F signal, along with any coupling to nearby protons (¹H-¹⁹F coupling), offer unambiguous evidence for the incorporation and location of fluorine within the molecular structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural information through the analysis of fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC/MS)
Liquid chromatography-mass spectrometry (LC/MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is widely used for the analysis of this compound and related compounds in complex mixtures, such as biological fluids or food samples. nih.govresearchgate.net
In a typical LC/MS method, the sample is first passed through an HPLC column (e.g., a reversed-phase C18 column) to separate the components. nih.gov The eluent then enters the mass spectrometer, where the molecules are ionized and detected. For acetylsalicylic acid (aspirin), a closely related compound, LC-MS/MS methods often use an isocratic mobile phase of acetonitrile (B52724) and water with 0.1% formic acid. nih.gov
The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. For aspirin (B1665792), the characteristic ion transition monitored is m/z 179 → 137, corresponding to the fragmentation of the parent ion. nih.gov Similar methods can be applied to this compound (molecular weight 208.21 g/mol nih.gov), where one would monitor for the [M+H]⁺ ion at m/z 209.2. The technique is also invaluable for metabolic studies, allowing for the tracking of biotransformation products, such as the deacetylation of the parent compound. unisza.edu.my
High-Resolution Mass Spectrometry-Electrospray Ionization (HRMS-ESI)
High-resolution mass spectrometry with electrospray ionization (HRMS-ESI) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula.
For this compound (C₁₁H₁₂O₄), the calculated exact mass of the neutral molecule is 208.0736 Da. nih.gov HRMS-ESI would detect the protonated molecule [M+H]⁺ at a calculated m/z of 209.0808.
Studies on various derivatives of this compound consistently use HRMS-ESI to confirm their structures. The experimentally measured mass is compared to the calculated mass for the proposed formula, and a close match provides strong evidence for the correct structure.
Table 3: Examples of HRMS-ESI Data for this compound Derivatives mdpi.com
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| Hybrid 4a | C₁₈H₁₇FN₅O₆ | 418.1118 | 418.1157 |
| Hybrid 4c | C₁₉H₁₉FN₅O₆ | 432.1275 | 432.1316 |
| Hybrid 4g | C₂₄H₂₉FN₅O₆ | 502.2057 | 502.2092 |
This high degree of accuracy is crucial for distinguishing between compounds with similar nominal masses but different elemental compositions, making HRMS-ESI an essential tool in the characterization of new chemical entities.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the analysis of this compound, offering insights into its molecular vibrations and electronic structure.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its specific functional groups. The molecule contains two ester moieties: an acetate (B1210297) group and an ethyl benzoate (B1203000) group. These, along with the aromatic ring, produce a unique spectral fingerprint.
The most prominent features in the IR spectrum are the strong absorptions from the carbonyl (C=O) stretching vibrations of the two ester groups. docbrown.info Theoretical modeling and experimental data for acetylsalicylic acid and related esters show that these C=O stretching bands are typically found in the region of 1680-1760 cm⁻¹. researchgate.netgoogle.com The acetyl C=O stretch often appears at a higher wavenumber (around 1750-1760 cm⁻¹) compared to the benzoate ester C=O stretch. google.comnih.gov
Stretching vibrations for the C-O bonds of the ester groups also result in strong bands, typically observed between 1000 and 1300 cm⁻¹. docbrown.infogoogle.com Aromatic C=C stretching vibrations within the benzene ring appear in the 1450-1610 cm⁻¹ region. google.com The presence of C-H bonds in the ethyl group and the aromatic ring are confirmed by stretching vibrations typically found around 2850-3100 cm⁻¹. docbrown.infogoogle.com
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2980 | C-H Stretch (Asymmetric) | -CH₃ |
| 1750 - 1760 | C=O Stretch | Acetyl Ester |
| 1720 - 1735 | C=O Stretch | Benzoate Ester |
| ~1605 | C=C Stretch | Aromatic Ring |
| 1250 - 1300 | C-O Stretch | Acetyl Ester |
| 1190 - 1220 | C-O Stretch | Aromatic-Ester Linkage |
| 1070 - 1100 | C-O Stretch | Ethyl Ester |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The spectrum of this compound is dominated by absorptions arising from its aromatic system. The benzene ring conjugated with the carbonyl group of the ester constitutes a chromophore that absorbs UV radiation, leading to π → π* transitions.
Studies on acetylsalicylic acid ethyl ester (ASE) reveal an intense absorption band with a maximum (λmax) at approximately 276 nm. nih.gov A shoulder is also observed at around 305 nm. nih.gov These absorptions are characteristic of the electronic transitions within the substituted benzene ring. The less intense n → π* transitions, originating from the non-bonding electrons of the carbonyl oxygen atoms, are also expected but may be masked by the stronger π → π* bands.
Interactive Data Table: UV-Vis Absorption Data for this compound
| λmax (nm) | Type | Associated Transition |
| ~276 | Maximum Absorption | π → π |
| ~305 | Shoulder | π → π |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline form. While this compound is a liquid at standard temperature and pressure, extensive crystallographic studies have been performed on its solid derivatives. sigmaaldrich.comlookchem.comcymitquimica.com This research provides invaluable information about the preferred conformations, bond lengths, and intermolecular interactions of the 2-acetoxybenzoate scaffold.
Analysis of these derivatives consistently reveals the planar nature of the benzene ring and the geometry of the ester groups. For instance, the crystal structure of 2-(diethylamino)this compound hydrochloride shows an orthorhombic crystal system with a Pbca space group. google.comgoogle.com In another example, 2-(naphthalen-1-yl)this compound crystallizes in a monoclinic system with a P2₁/c space group. researchgate.net These structures confirm the spatial orientation of the acetyl and ethyl ester groups relative to the phenyl ring and detail the packing of the molecules within the crystal lattice.
Interactive Data Table: Crystallographic Data for Selected Derivatives of 2-Acetoxybenzoate
| Parameter | 2-(diethylamino)this compound HCl google.comgoogle.com | 2-(naphthalen-1-yl)this compound researchgate.net | 2-chloro-4-fluorobenzyl 2-acetoxybenzoate researchgate.net |
| Formula | C₁₅H₂₂ClNO₄ | C₂₁H₁₈O₄ | C₁₆H₁₂ClFO₄ |
| Crystal System | Orthorhombic | Monoclinic | Orthorhombic |
| Space Group | Pbca | P2₁/c | P2₁2₁2₁ |
| a (Å) | 16.01 ± 0.01 | 22.2457(10) | 6.0563(12) |
| b (Å) | 7.17 ± 0.01 | 5.0728(2) | 10.234(2) |
| c (Å) | 28.86 ± 0.01 | 15.7045(7) | 32.654(7) |
| α (˚) | 90 | 90 | 90 |
| β (˚) | 90 | 110.012(2) | 90 |
| γ (˚) | 90 | 90 | 90 |
| Volume (ų) | 3311.4 ± 1.0 | 1665.22(13) | 2024.0(7) |
| Z | 8 | 4 | 4 |
Computational Chemistry and Molecular Modeling of Ethyl 2 Acetoxybenzoate Systems
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in understanding the interaction between a ligand, such as ethyl 2-acetoxybenzoate, and a protein receptor at the atomic level.
Research on aspirin (B1665792) and its derivatives frequently involves docking studies with cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govnih.gov These studies aim to elucidate the binding affinity and modes of interaction that govern the inhibitory activity of these compounds. nih.govoatext.com For instance, the binding of aspirin derivatives to the active site of human cyclooxygenase-2 (PDB ID: 5F19 or 5F1A) is a common focus. nih.govoatext.com The goal is often to identify derivatives with higher binding affinity and selectivity for COX-2 over COX-1, potentially leading to reduced gastrointestinal side effects. phcogj.comphcogj.comresearchgate.net
In a specific molecular docking study involving aspirin derivatives, this compound was analyzed for its interaction with the HIV-1 protease receptor (PDB ID: 1HVR). researchgate.net Another investigation focused on a derivative, (4-methoxy-7-propionyl-3a,4,7a-tetrahydro-1H-inden-3-yl) mthis compound (AGE), which was docked with both COX-1 and COX-2. tandfonline.com The results showed that AGE displayed a lower estimated free energy when docked with COX-2 compared to other compounds in the study, suggesting a favorable binding affinity. tandfonline.com Docking analyses typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the receptor's binding pocket. japsonline.com
| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|---|
| Aspirin Derivatives | Cyclooxygenase-2 (5F1A) | Data not specified | Data not specified | nih.gov |
| Heterocyclic Aspirin Analogues | Cyclooxygenase-2 (5F19) | Data not specified | Data not specified | phcogj.comphcogj.com |
| This compound | HIV-1 Protease (1HVR) | Data not specified | Data not specified | researchgate.net |
| AGE Derivative | Cyclooxygenase-2 | Lowest among tested compounds | Data not specified | tandfonline.com |
In Silico Pharmacokinetic and Pharmacodynamic Modeling (ADME/Tox Prediction)
In silico ADME/Tox modeling is a crucial step in computational drug discovery that predicts the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) of a compound. nih.govresearchgate.net These predictions help to assess the drug-likeness of a molecule and identify potential liabilities early in the research process. nih.gov
For aspirin and its derivatives, including esters like this compound, various ADME/Tox properties have been predicted using online tools such as admetSAR. nih.govoatext.comphcogj.com These predictions often analyze parameters like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, P-glycoprotein inhibition, and carcinogenicity. oatext.comphcogj.com Studies on aspirin derivatives have shown that many metabolites and modified versions exhibit positive responses for BBB and HIA criteria and are often non-carcinogenic. nih.govoatext.com Furthermore, many of these compounds are predicted to be non-inhibitors of P-glycoprotein, which is important as inhibition of this protein can disrupt drug absorption and permeability. oatext.com
The "Lipinski's rule of five" is another critical filter applied in these studies to evaluate the drug-likeness of a compound based on its physicochemical properties. nih.gov Research on various aspirin hybrids and derivatives confirms that these compounds often comply with Lipinski's rule. nih.govmdpi.com Predictions for acute oral toxicity are also performed, with some aspirin derivatives showing a lower toxicity profile (Category III) compared to the parent drug (Category II). nih.govoatext.com
| Property | Predicted Outcome for Aspirin Derivatives | Significance | Reference |
|---|---|---|---|
| Human Intestinal Absorption (HIA) | Positive | Good absorption from the gut | oatext.com |
| Blood-Brain Barrier (BBB) Penetration | Positive | Ability to cross into the central nervous system | oatext.com |
| P-glycoprotein Inhibition | Non-inhibitor | Lower potential for drug-drug interactions | oatext.com |
| Carcinogenicity | Non-carcinogenic | Low risk of causing cancer | oatext.com |
| Acute Oral Toxicity | Category III (less toxic) | Improved safety profile over parent drug | nih.govoatext.com |
| Lipinski's Rule of Five | Compliant | Good drug-likeness profile | nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules like this compound. nih.govoatext.comwarwick.ac.uk These methods provide insights into molecular properties such as orbital energies, charge distribution, and molecular electrostatic potential (MEP). oatext.comresearchgate.net
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). oatext.com The energy gap between HOMO and LUMO (E_HOMO - E_LUMO) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.govphcogj.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. phcogj.com Studies on aspirin derivatives have used DFT calculations (e.g., with the B3LYP functional and basis sets like 6-31G) to show that many derivatives have a lower energy gap compared to aspirin, indicating enhanced reactivity. nih.govnih.govphcogj.com
Other calculated quantum chemical descriptors include:
Chemical Hardness and Softness: These properties are related to the HOMO-LUMO gap and provide further information about the molecule's stability and reactivity. phcogj.com
Dipole Moment: This value indicates the polarity of the molecule, which influences its solubility and intermolecular interactions. phcogj.com
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites for potential reactions. oatext.comresearchgate.net
These theoretical calculations help to understand the inherent stability and reactivity of this compound and its derivatives, providing a quantum mechanical basis for their observed or predicted biological activities. nih.govoatext.com
| Parameter | Significance | Reference |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | phcogj.com |
| Chemical Hardness (η) | Measures resistance to change in electron distribution. Related to stability. | phcogj.com |
| Chemical Softness (S) | The reciprocal of hardness; indicates higher reactivity. | phcogj.com |
| Dipole Moment (μ) | Predicts polarity and influences intermolecular forces and solubility. | phcogj.com |
| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. | oatext.com |
Conformational Analysis and Energy Minimization Studies
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt by rotation about its single bonds. hakon-art.comnih.gov Energy minimization is a computational process used to find the three-dimensional structure of a molecule that corresponds to the lowest potential energy, known as the global energy minimum. hakon-art.com
For flexible molecules like this compound, identifying the most stable, low-energy conformation is essential for accurate molecular modeling, especially for molecular docking studies. hakon-art.com The biological activity of a drug is often dependent on it adopting a specific conformation to fit into the binding site of its receptor. hakon-art.com
Computational methods for conformational analysis and energy minimization involve various algorithms, such as steepest descent, conjugate gradient, and block diagonal Newton-Raphson. hakon-art.com The process starts with an initial 3D structure, which is then systematically altered by rotating flexible bonds to generate a variety of conformations. The potential energy of each conformation is calculated, and the algorithm seeks to find the arrangement with the lowest energy. hakon-art.com The resulting minimized structure represents the most probable and stable geometry of the molecule, which is then used for subsequent docking simulations to ensure the ligand-receptor interaction model is as accurate as possible. hakon-art.com
Applications and Translational Research of Ethyl 2 Acetoxybenzoate in Chemical Synthesis
Role as a Precursor or Intermediate in Pharmaceutical Synthesis
Ethyl 2-acetoxybenzoate is a significant intermediate in the synthesis of a wide array of pharmaceutical compounds. lookchem.comcymitquimica.com Its reactive functional groups make it a suitable starting material for constructing more complex drug molecules. lookchem.com The synthesis of this compound itself can be achieved through methods such as the reaction of ethyl salicylate (B1505791) with acetic anhydride (B1165640) in the presence of a zeolite Hβ catalyst, or by reacting acetylsalicyloyl chloride with ethanol (B145695). sigmaaldrich.comchemicalbook.com
One notable application is in the creation of derivatives of acetylsalicylic acid. For example, it is a precursor in the synthesis of eterylate, or 2-(p-acetamidophenyloxy)-ethyl-o-acetoxy-benzoate, a compound with anti-inflammatory and analgesic properties comparable to aspirin (B1665792). nih.gov Additionally, it serves as an intermediate in the synthesis of other bioactive molecules where the this compound moiety is incorporated into a larger, more complex structure. google.com
Utility in the Construction of Bioactive Hybrid Molecules
The field of medicinal chemistry increasingly utilizes the concept of molecular hybrids, where two or more pharmacophores are combined into a single molecule to enhance therapeutic efficacy or reduce side effects. This compound and its parent compound, acetylsalicylic acid, are frequently employed in the construction of such hybrids.
For instance, hybrid molecules incorporating an aspirin component have been synthesized with moieties like genistein (B1671435), chalcones, and 5-fluorouracil (B62378). japsonline.comunisza.edu.myresearchgate.net In the synthesis of some of these hybrids, an initial bromoalkyl derivative of aspirin is created, which can then be converted to an azide (B81097). This azide can then participate in "click chemistry" reactions to link the aspirin moiety to another bioactive molecule. japsonline.comresearchgate.net
An example of a hybrid molecule is (E)-4-cinnamoylphenyl 2-acetoxybenzoate, which combines the structural features of aspirin and chalcone. unisza.edu.my Another example involves linking aspirin to the anticancer drug 5-fluorouracil via a triazole linker, created through a click chemistry approach. researchgate.net These hybrid molecules are designed to exhibit a combination of the biological activities of their constituent parts.
Development of Prodrug Systems for Enhanced Therapeutic Delivery
Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form within the body. researchgate.net This strategy is often employed to improve a drug's physicochemical properties, such as solubility or permeability, and to enhance its delivery to the target site. researchgate.net this compound and its derivatives are utilized in the development of prodrug systems.
One area of research focuses on creating ester prodrugs of carboxylic acid-containing drugs to improve their delivery characteristics. doi.org For example, 2-(diethylamino)this compound has been developed as a water-soluble prodrug of aspirin, which can be administered transdermally to avoid the gastrointestinal side effects associated with oral aspirin. google.com The hydrochloride salt of this compound has been prepared and characterized in crystalline form. google.com
Furthermore, aspirin-containing prodrugs have been designed to release other bioactive molecules in addition to salicylate. Some prodrugs are designed to release a p-quinone methide (p-QM) upon esterase-catalyzed biotransformation, which can then interact with cellular targets. nih.gov
Application in the Synthesis of Specialty Chemicals (e.g., dyes, fragrances, additives)
Beyond the pharmaceutical realm, this compound serves as a building block in the synthesis of various specialty chemicals. lookchem.com Its pleasant, fruity odor makes it suitable for use as a flavoring agent and in perfumery. cymitquimica.comchembk.com The versatile chemical structure of this compound allows it to be used in the production of dyes and other additives. lookchem.com
Chemical Modification of Existing Therapeutically Relevant Compounds (e.g., Aspirin derivatives)
Chemical modification of existing drugs is a common strategy in drug discovery to improve their therapeutic properties or reduce adverse effects. researchgate.net this compound is intrinsically linked to the chemical modification of aspirin.
Modifications often involve the carboxylic acid group of aspirin, for instance, by creating ester or amide derivatives. researchgate.net These modifications can alter the drug's activity and safety profile. For example, linking aspirin to other molecules, such as nitric oxide (NO) donors or hydrogen sulfide (B99878) (H₂S) donors, has led to derivatives with potent anti-inflammatory and anticancer activities. researchgate.net
The synthesis of these derivatives often involves the initial activation of the carboxylic acid group of aspirin, for example, by converting it to an acyl chloride, which can then be reacted with a wide range of nucleophiles to create new ester or amide linkages. This approach has been used to create a diverse library of aspirin derivatives for biological screening. nih.gov
Biological and Pharmacological Investigations of Ethyl 2 Acetoxybenzoate and Its Analogues
In Vitro and In Vivo Assessment of Biological Activity
Evaluation of Cytotoxic and Antiproliferative Effects on Cancer Cell Lines
The cytotoxic potential of Ethyl 2-acetoxybenzoate analogues has been explored, particularly in the context of developing agents with enhanced selectivity for cancer cells. Research has focused on derivatives that target specific enzymes overexpressed in tumors.
Derivatives of [(prop-2-ynyl)-2-acetoxybenzoate]dicobalthexacarbonyl (Co-ASS), which is structurally related to this compound, have been synthesized and evaluated for their antiproliferative properties. These compounds demonstrated significant cytotoxicity, particularly against cancer cell lines that express cyclooxygenase (COX) enzymes. For instance, new methylated Co-ASS compounds showed superior cytotoxicity toward the COX-positive HT-29 colon carcinoma cells when compared to the chemotherapy drug cisplatin. d-nb.info The growth-inhibitory potency was notably reduced in T-24 bladder cancer cells, which have distinctly fewer COX enzymes, and only marginal activity was observed in COX-negative MCF-7 breast cancer cells. d-nb.info This suggests that the cytotoxic mode of action is linked to the inhibition of the arachidonic acid cascade through COX enzymes. d-nb.info
The following table summarizes the cytotoxic effects of methylated Co-ASS derivatives on various cancer cell lines.
| Compound | HT-29 (Colon Carcinoma) IC50 (µM) | T-24 (Bladder Carcinoma) IC50 (µM) | MCF-7 (Breast Carcinoma) IC50 (µM) |
|---|---|---|---|
| Co-ASS (Lead Structure) | 0.14 ± 0.01 | 1.5 ± 0.1 | >100 |
| 3-Me-Co-ASS | 0.12 ± 0.01 | 0.8 ± 0.1 | >100 |
| 4-Me-Co-ASS | 0.12 ± 0.01 | 0.7 ± 0.1 | >100 |
| 5-Me-Co-ASS | 0.12 ± 0.01 | 0.9 ± 0.1 | >100 |
| 6-Me-Co-ASS | 0.11 ± 0.01 | 0.8 ± 0.1 | >100 |
| Cisplatin (Control) | 1.1 ± 0.1 | 0.9 ± 0.1 | 1.7 ± 0.1 |
Data Source: Development of methylated cobalt–alkyne complexes with selective cytotoxicity against COX‐positive cancer cell lines. d-nb.info
Anti-inflammatory and Analgesic Mechanisms (related to aspirin (B1665792) derivatives)
As a derivative of acetylsalicylic acid (aspirin), the anti-inflammatory and analgesic properties of this compound are intrinsically linked to the mechanisms of its parent compound. Aspirin and its derivatives, known as salicylates, are rapidly metabolized in the body to produce their therapeutic effects. painphysicianjournal.com The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the production of prostaglandins—key mediators of inflammation, pain, and fever. painphysicianjournal.comimtm.cz
This compound functions as a prodrug, which is an inactive substance that is converted into an active drug within the body. Its analogue, Mthis compound, is described as an anti-inflammatory aspirin prodrug that is hydrolyzed chemically or enzymatically to its active form. medchemexpress.com This prodrug approach can be used to modify the properties of the parent drug. While the core anti-inflammatory action is due to COX inhibition, research also points to other potential pathways, such as the inhibition of the protein kinase IKKβ in the NF-kB pathway. painphysicianjournal.com
Effects on Hepatic Fibrosis and Inflammation (e.g., Non-alcoholic Steatohepatitis treatment)
Currently, there is a lack of specific research in the available scientific literature directly investigating the effects of this compound on hepatic fibrosis or non-alcoholic steatohepatitis (NASH). While various agents are being tested in clinical trials for NASH, a condition for which approved drug therapies are needed, the focus has been on compounds targeting different metabolic and inflammatory pathways. nih.govresearchgate.net For example, a phase 2 trial of ethyl-eicosapentanoic acid (EPA-E), a different ethyl ester, found no significant effect on the histological features of NASH, though it did reduce triglyceride levels. nih.gov The complex pathophysiology of fibrosis in NASH suggests that effective drug therapies may need to target multiple pathways. nih.govresearchgate.net
Neurological Applications (e.g., Parkinson's disease prodrugs)
The prodrug strategy is a significant area of research for treating neurodegenerative disorders like Parkinson's disease (PD). nih.govnih.gov The primary goal is to improve the delivery of therapeutic agents, such as L-Dopa (LD) and dopamine (B1211576) (DA), across the blood-brain barrier (BBB) and enhance their pharmacokinetic profiles. nih.govmdpi.comresearchgate.net
Ester prodrugs are a common approach due to their ability to be hydrolyzed by esterases in the body to release the active drug. mdpi.com A notable example is Etilevodopa, an ethyl ester of LD, which was developed to increase solubility and bioavailability. mdpi.com Although Etilevodopa did not show marked improvement in motor fluctuations in PD patients, it demonstrates the application of ethyl esters in this field. mdpi.com While the prodrug approach remains one of the most promising strategies for improving the properties of anti-Parkinson drugs, nih.gov specific studies on this compound for neurological applications were not found in the reviewed literature.
Molecular Mechanisms of Action and Target Identification
Enzyme Inhibition Studies (e.g., Cyclooxygenase-1/2 inhibition, related to aspirin)
The principal molecular mechanism of this compound, like its parent compound aspirin, is the inhibition of the cyclooxygenase (COX) isoenzymes, COX-1 and COX-2. imtm.cznih.gov These enzymes are responsible for converting arachidonic acid into prostaglandins, which are involved in inflammation and other physiological processes. imtm.cz Aspirin irreversibly inhibits COX through the acetylation of a serine residue in the enzyme's active site. imtm.cz
Studies on various analogues of this compound confirm that this class of compounds targets COX enzymes. Platinum-based derivatives, such as the Pt-Propene-ASA complex, have been shown to be potent COX-1/2 inhibitors. mdpi.com Similarly, cobalt-alkyne complexes derived from acetylsalicylic acid (Co-ASS) also inhibit both COX-1 and COX-2. d-nb.info The development of these derivatives often aims to achieve greater selectivity for COX-2, which is typically upregulated during inflammation and in various cancers, thereby potentially reducing the side effects associated with COX-1 inhibition. d-nb.infomdpi.com
The following table presents data on the COX-1 and COX-2 inhibitory activity of various aspirin derivatives.
| Compound (at 10 µM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Acetylsalicylic Acid (ASA) | 21.7 | 5.24 |
| Co-ASS | 85.5 ± 1.5 | 85.0 ± 2.6 |
| 3-Me-Co-ASS | 82.4 ± 1.2 | 83.7 ± 1.7 |
| 4-Me-Co-ASS | 59.8 ± 3.4 | 85.2 ± 1.1 |
| 5-Me-Co-ASS | 65.1 ± 1.3 | 84.1 ± 2.4 |
| 6-Me-Co-ASS | 83.6 ± 1.2 | 85.4 ± 0.9 |
| Pt-Propene-ASA complex (1a) | 67.3 | 17.4 |
| Pt-Butene-ASA complex (2a) | 70.0 | 28.7 |
Data Sources: Development of methylated cobalt–alkyne complexes with selective cytotoxicity against COX‐positive cancer cell lines d-nb.info and Synthesis and Biological Evaluation of Zeise's Salt Derivatives with Acetylsalicylic Acid Substructure. mdpi.com
Receptor Binding Assays
Receptor binding assays are crucial in pharmacology for determining the affinity of a ligand for a particular receptor. While specific receptor binding assay data for this compound is not extensively available in the public domain, inferences can be drawn from studies on its parent compound, acetylsalicylic acid (aspirin), and its various analogues. Acetylsalicylic acid and its derivatives are known to exert their primary anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.
The mechanism of action involves the acetylation of a serine residue in the active site of the COX enzymes, leading to their irreversible inhibition. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. While direct receptor binding assays in the classical sense (measuring binding to a specific protein receptor) are less common for irreversible inhibitors like aspirin and its derivatives, enzyme inhibition assays serve a similar purpose in quantifying the interaction between the compound and its target enzyme.
Studies on various ester derivatives of salicylic (B10762653) acid have been conducted to understand their interaction with biological targets. For instance, research has explored the anti-inflammatory activities of different alkyl esters of aspirin, which would include this compound. These investigations often involve mechanistic studies that reveal inhibitory activity against COX-1 and COX-2, with some derivatives showing preferential inhibition of COX-2. The binding and subsequent acetylation of the COX enzymes are the key events that determine the pharmacological activity of these compounds.
Table 1: Illustrative Receptor/Enzyme Interaction Profile for Acetylsalicylic Acid Derivatives
| Compound Class | Primary Target | Type of Interaction | Key Consequence |
| Acetylsalicylic Acid Esters | Cyclooxygenase-1 (COX-1) | Covalent Acetylation | Inhibition of Prostaglandin Synthesis |
| Acetylsalicylic Acid Esters | Cyclooxygenase-2 (COX-2) | Covalent Acetylation | Inhibition of Prostaglandin Synthesis |
This table provides a generalized overview of the interaction of acetylsalicylic acid and its esters with their primary enzyme targets.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound, which is an ethyl ester of acetylsalicylic acid, SAR studies would focus on how modifications to different parts of the molecule affect its pharmacological properties.
The core structure of this compound consists of a benzene (B151609) ring, an acetoxy group at position 2, and an ethyl carboxylate group at position 1. SAR studies on related compounds have provided several key insights:
The Acetoxy Group: The acetoxy group at the 2-position is critical for the characteristic activity of aspirin and its derivatives. It is responsible for the acetylation of the COX enzymes, leading to their irreversible inhibition. Removal or modification of this group significantly alters the compound's anti-inflammatory mechanism.
The Carboxylate Group: The carboxylate group (or its ester form) is important for the binding of the molecule to the active site of the COX enzymes. The nature of the ester group can influence the compound's physicochemical properties, such as its lipophilicity and solubility, which in turn affect its absorption, distribution, and metabolism.
The Ester Alkyl Chain: In the case of this compound, the ethyl group of the ester can be varied. Studies on a series of alkyl esters of acetylsalicylic acid have shown that the length and nature of the alkyl chain can impact the compound's potency and selectivity. For example, increasing the length of the alkyl chain can alter the compound's ability to penetrate cell membranes.
One study synthesized ten different derivatives of acetylsalicylic acid by esterification with various alcohols to investigate their transdermal penetration. nih.gov The study found an inverse correlation between aqueous solubility and the distribution coefficient (logD), and that the transdermal flux of acetylsalicylic acid was higher than its synthesized derivatives. nih.gov
Another area of investigation involves the modification of the phenyl ring. The introduction of substituents on the aromatic ring can modulate the electronic properties and steric hindrance of the molecule, potentially leading to altered binding affinity and activity. For example, the position of an ethoxy substitution on the phenyl ring of a similar thiazolidine-2,4-dione derivative was found to significantly affect its functional activities. nih.govresearchgate.net
Table 2: General SAR Findings for Acetylsalicylic Acid Derivatives
| Structural Modification | Effect on Biological Activity | Rationale |
| Variation of the Ester Alkyl Group | Alters lipophilicity, membrane permeability, and potency. | The size and nature of the alkyl group influence the compound's ability to reach its target and fit into the enzyme's active site. |
| Modification of the Acetoxy Group | Loss of irreversible COX inhibition. | The acetoxy group is the acetylating agent responsible for the unique mechanism of action of aspirin-like drugs. |
| Substitution on the Phenyl Ring | Can enhance or decrease activity and selectivity. | Substituents can alter the electronic distribution and steric profile of the molecule, affecting its interaction with the target enzyme. |
This table summarizes general trends observed in SAR studies of acetylsalicylic acid derivatives and may not be directly representative of all specific analogues.
Environmental Fate and Degradation Pathways of Ethyl 2 Acetoxybenzoate
Biodegradation Studies and Metabolite Identification
Specific biodegradation studies focusing exclusively on Ethyl 2-acetoxybenzoate are limited in publicly accessible scientific literature. However, based on its chemical structure as a dual ester, its biodegradation pathway can be predicted to proceed primarily through enzymatic hydrolysis. In biological systems, such as those involving microorganisms in soil and water, esterase enzymes are expected to catalyze the cleavage of the ester bonds. evitachem.com
The initial step in the biodegradation of this compound involves the hydrolysis of the ethyl ester group, yielding 2-Acetoxybenzoic acid (more commonly known as acetylsalicylic acid or aspirin) and Ethanol (B145695) . doi.org Subsequently, the acetyl group of 2-Acetoxybenzoic acid can also be hydrolyzed, a process that occurs readily in the environment, to form Salicylic (B10762653) acid and Acetic acid .
The primary metabolites from the complete hydrolysis of this compound are therefore Ethanol, Acetic acid, and Salicylic acid. The environmental fate of these metabolites is well-documented. Ethanol and Acetic acid are readily biodegradable and serve as carbon sources for a wide variety of microorganisms. Salicylic acid is also known to be biodegradable, though its presence in the environment can have ecological effects before it is fully broken down. Studies on acetylsalicylic acid have shown it to be biodegradable in screening tests using sewage sludge, although other research suggests its removal in some wastewater treatment plants may not be complete, leading to its detection in the environment. nih.gov
Table 1: Predicted Biodegradation Metabolites of this compound
| Initial Compound | Primary Metabolites | Secondary Metabolites |
|---|---|---|
| This compound | 2-Acetoxybenzoic acid (Acetylsalicylic acid) | Salicylic acid |
| Ethanol | Acetic acid |
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis.
Hydrolysis : As an ester, this compound is susceptible to chemical hydrolysis, a reaction with water that cleaves the ester linkages. ontosight.ai This reaction is catalyzed by both acids and bases. The products of hydrolysis are identical to the initial products of biodegradation: 2-Acetoxybenzoic acid and Ethanol. The rate of hydrolysis is dependent on the pH and temperature of the surrounding environment. Studies on various benzoic acid esters confirm this degradation pathway. doi.org The limited water solubility of this compound may slow its hydrolysis rate in aqueous environments. solubilityofthings.comcymitquimica.com
Photolysis : Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. Direct data on the photolysis of this compound is not readily available. However, information on its core structure and primary metabolite, 2-Acetoxybenzoic acid, provides insight. For 2-Acetoxybenzoic acid, the estimated atmospheric half-life, based on its reaction with photochemically-produced hydroxyl radicals, is approximately 12 days. nih.gov This suggests that if this compound were to enter the atmosphere, it would likely undergo slow degradation through photo-oxidation. nih.govtdx.cat The aromatic ring structure present in the molecule is known to absorb UV radiation, indicating a potential for direct photolytic degradation in surface waters, although specific studies and rates have not been documented.
Environmental Impact Assessment
A comprehensive environmental impact assessment for this compound is challenging due to a lack of specific ecotoxicological data. Safety Data Sheets for the compound often state that no ecological data is available regarding its persistence, degradability, bioaccumulation potential, or mobility in soil. fluorochem.co.uk
However, some indicators of its potential environmental risk exist. The compound is assigned a Water Hazard Class (WGK) of 3 in Germany, which signifies that it is "highly hazardous to water". sigmaaldrich.comchemicalbook.com This classification suggests a significant potential for aquatic toxicity.
The environmental persistence of this compound is expected to be limited by both biotic and abiotic hydrolysis. However, the persistence of its primary metabolite, 2-Acetoxybenzoic acid, has been noted in some environmental compartments. nih.gov Given its moderate solubility in organic solvents and limited water solubility, the compound may have a tendency to partition to organic matter in soil and sediment if released into the environment. solubilityofthings.com
Table 2: Environmental Hazard Data for this compound
| Parameter | Finding | Reference |
|---|---|---|
| Persistence and Degradability | No specific data available; expected to hydrolyze. | fluorochem.co.uk |
| Bioaccumulative Potential | No specific data available. | fluorochem.co.uk |
| Water Hazard Class (WGK) | Class 3 (highly hazardous to water) | sigmaaldrich.comchemicalbook.com |
| Ecotoxicity | No specific data available. | fluorochem.co.uk |
Advanced Analytical Methodologies for the Detection and Quantification of Ethyl 2 Acetoxybenzoate in Complex Matrices
Chromatographic Separation Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Ion Mobility Spectrometry (GC-IMS))
Chromatographic methods are essential for separating Ethyl 2-acetoxybenzoate from other components within a sample, which is a critical step before detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The methodology involves introducing the sample into a gas chromatograph, where it is vaporized and separated based on the compound's boiling point and affinity for a stationary phase within a capillary column. Following separation, the compound enters a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
The chromatographic separation of this compound is typically achieved using a non-polar or mid-polar capillary column, such as one containing a stationary phase of 5% Polysilarylene and 95% Polydimethylsiloxane. ijpsr.com Key parameters for a successful GC-MS analysis are meticulously controlled, including injector temperature, carrier gas flow rate, and the temperature program of the GC oven. The mass spectrometer provides definitive identification by comparing the obtained mass spectrum with reference libraries.
Below is a table of typical parameters for GC-MS analysis applicable to this compound.
| Parameter | Typical Value / Condition |
| GC System | Agilent 7890B or similar |
| Column | ZB-5 MS (5% Polysilarylene, 95% Polydimethylsiloxane), 30 m length, 0.32 mm ID, 1.0 µm film thickness ijpsr.com |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) ijpsr.com |
| Injector Temperature | 230 °C ijpsr.com |
| Injection Mode | Split (e.g., 1:20 ratio) ijpsr.com |
| Oven Program | A temperature ramp starting from a low temperature to a high temperature to ensure separation of various components. |
| MS System | Quadrupole Mass Selective Detector (e.g., Agilent 5977A) ijpsr.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230 °C ijpsr.com |
| MS Quad Temperature | 150 °C ijpsr.com |
| Data Acquisition | Full Scan Mode for identification and Selected Ion Monitoring (SIM) for quantification |
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS)
GC-IMS is an emerging technique that adds another dimension of separation to traditional GC analysis. researchgate.net After compounds elute from the GC column, they are ionized and passed through an ion mobility drift cell. researchgate.net In this cell, ions are separated based on their size, shape, and charge as they travel through a buffer gas under the influence of an electric field. researchgate.netnih.gov This separation, which occurs in milliseconds, is characterized by the ion's collision cross section (CCS), a fundamental property related to its structure. nih.govnih.gov
The coupling of GC with IMS offers enhanced selectivity and peak capacity, which is particularly useful for analyzing complex matrices where isomers or isobaric compounds might co-elute chromatographically. researchgate.net For this compound, GC-IMS could provide higher confidence in identification by using its retention time, mass spectrum, and CCS value. nih.govnih.gov
Spectroscopic Detection Methods
Spectroscopic methods are invaluable for elucidating the molecular structure of this compound and confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR : Proton NMR provides information about the number and types of hydrogen atoms in the molecule. For this compound, characteristic signals would appear for the aromatic protons, the ethyl group's methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, and the acetyl group's methyl protons. mdpi.comnih.gov
¹³C NMR : Carbon-13 NMR is used to determine the types of carbon atoms present. The spectrum of this compound would show distinct peaks for the carbonyl carbons of the ester and acetyl groups, the aromatic carbons, and the carbons of the ethyl group. mdpi.comnih.gov
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands, notably a strong stretching vibration for the ester carbonyl (C=O) group (typically around 1730-1750 cm⁻¹) and the acetate (B1210297) carbonyl group (around 1760-1770 cm⁻¹), as well as C-O stretching bands. mdpi.com
Sample Preparation and Extraction Methodologies (e.g., Headspace Solid Phase Microextraction (HS-SPME))
Effective sample preparation is crucial for isolating this compound from the sample matrix and concentrating it prior to analysis. d-nb.info
Headspace Solid Phase Microextraction (HS-SPME)
HS-SPME is a simple, efficient, and solvent-free sample preparation technique ideal for volatile and semi-volatile compounds like this compound. d-nb.infomdpi.com The method involves exposing a fused silica (B1680970) fiber coated with a polymeric stationary phase to the headspace (the gas phase above the sample) of a sealed vial containing the sample. iu.edu Analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. mdpi.com After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the GC injector for thermal desorption and analysis. mdpi.comiu.edu
The efficiency of the HS-SPME process is influenced by several parameters that must be optimized. uitm.edu.my These parameters include the type of fiber coating, extraction time, extraction temperature, and sample matrix modifications such as pH adjustment or the addition of salt. mdpi.comuitm.edu.my Adding salt (salting out) can increase the ionic strength of the sample, which often reduces the solubility of organic analytes and promotes their transfer into the headspace, thereby improving extraction efficiency. mdpi.com
The table below summarizes key parameters that are typically optimized for HS-SPME. mdpi.comuitm.edu.my
| Parameter | Description | Typical Range/Options |
| Fiber Coating | The choice of polymer coating depends on the analyte's polarity. For esters, a PDMS/DVB fiber is often effective. uitm.edu.mysemanticscholar.org | Polydimethylsiloxane (PDMS), Divinylbenzene (DVB), Carboxen (CAR) |
| Extraction Temp. | Affects the vapor pressure of the analyte. Higher temperatures increase volatility but can affect partitioning equilibrium. mdpi.com | 30 - 80 °C uitm.edu.mysemanticscholar.org |
| Extraction Time | The duration the fiber is exposed to the headspace. Sufficient time is needed to approach equilibrium and ensure reproducibility. mdpi.comuitm.edu.my | 10 - 50 min mdpi.comuitm.edu.my |
| Salt Addition | Adding salts like NaCl can enhance the extraction of polar and semi-polar compounds by increasing their activity in the headspace. mdpi.com | 0 - 40% (w/v) or 1-3 g per sample mdpi.comuitm.edu.my |
| Agitation | Stirring or shaking the sample helps to accelerate the mass transfer of the analyte from the matrix to the headspace. mdpi.com | 250 - 400 rpm mdpi.comuitm.edu.my |
Quantification Protocols and Method Validation
To ensure that an analytical method provides accurate and reliable quantitative data for this compound, it must be thoroughly validated. Method validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). ijpsr.com
A typical quantification protocol involves creating a calibration curve using standards of known this compound concentrations. The instrument response for the unknown sample is then compared to this curve to determine its concentration.
The validation process assesses several key performance characteristics of the method: ijpsr.com
| Validation Parameter | Description |
| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. ijpsr.com |
| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) >0.999 is often desired. ijpsr.com |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. It is often determined by spiking a blank matrix with a known amount of the analyte and measuring the recovery. ijpsr.com |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). ijpsr.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpsr.com |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsr.com |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. |
Future Research Directions and Emerging Applications for Ethyl 2 Acetoxybenzoate
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The chemical industry's shift towards green chemistry principles is driving research into more sustainable methods for synthesizing esters like ethyl 2-acetoxybenzoate. ijprajournal.comcatalysis.blog Traditional synthesis often involves reagents like thionyl chloride or multi-step processes, which can generate significant waste. tandfonline.comucl.ac.uk Modern research focuses on cleaner, more efficient alternatives.
One promising green approach is the use of solid acid catalysts. For instance, this compound can be synthesized by reacting ethyl salicylate (B1505791) with acetic anhydride (B1165640) in the presence of zeolite Hβ, a reusable and environmentally benign catalyst. chemicalbook.comsigmaaldrich.com This method aligns with green chemistry's goal of replacing hazardous reagents with safer alternatives and improving atom economy. ijprajournal.com
Further research is exploring novel catalytic systems and reaction conditions. This includes:
Visible-Light-Induced Synthesis : Exploiting visible light to promote esterification reactions represents a cutting-edge, energy-efficient synthetic pathway. acs.org
Solvent-Free Reactions : Conducting reactions without solvents minimizes the use of volatile organic compounds, reducing environmental impact. ijprajournal.com
Multi-component Reactions (MCRs) : Designing one-pot reactions where multiple starting materials react to form a complex product, like a mutual prodrug, streamlines synthesis and reduces waste. tandfonline.comresearchgate.net A notable example is the TFAA-H3PO4 mediated single-step synthesis of mutual prodrugs of NSAIDs with paracetamol. tandfonline.com
These sustainable methodologies are crucial for the future production of this compound and its derivatives, aiming for processes that are both economically viable and environmentally responsible. ijprajournal.comcatalysis.blog
Design and Synthesis of Advanced Pharmacological Agents
The structural scaffold of this compound is a valuable starting point for the design of advanced pharmacological agents. lookchem.com Researchers are modifying its structure to create prodrugs and hybrid molecules with enhanced therapeutic properties, such as improved efficacy, better targeting, or reduced side effects. nih.gov
A significant area of research is the development of derivatives with novel therapeutic applications. For example, 2-(diethylamino)this compound hydrochloride , a derivative of aspirin (B1665792), has been synthesized and investigated as a local anesthetic. evitachem.comepo.org This compound is designed to act as a prodrug that may also possess inherent local anesthetic effects. epo.org
Another strategy involves creating hybrid molecules that combine the acetylsalicylic acid moiety with other pharmacologically active compounds to achieve synergistic or multi-target effects. This is particularly prominent in cancer and anti-inflammatory research. Examples of this approach include:
Platinum-Based Anticancer Agents : Zeise's salt derivatives incorporating an acetylsalicylic acid substructure have been synthesized to create cytotoxic metal-organic compounds that may interfere with the arachidonic acid cascade as part of their mechanism. mdpi.com
5-FU/ASA Hybrids : Hybrid molecules linking 5-fluorouracil (B62378) (5-FU) and acetylsalicylic acid (ASA) have been synthesized via click chemistry. mdpi.comresearchgate.net These hybrids are being investigated for their potential as anticancer agents, particularly for colorectal cancer. mdpi.com
Genistein (B1671435)/ASA Hybrids : New scaffolds combining acetylsalicylic acid and genistein have been developed and are being studied for their cytotoxic effects. japsonline.com
Lathyrane Diterpenoid Hybrids : Hybrids of lathyrane diterpenoids and an aspirin fragment connected by a linker have demonstrated anti-inflammatory activity. scienceopen.com
| Derivative/Hybrid Class | Structural Modification | Intended Pharmacological Application | Reference |
|---|---|---|---|
| 2-(diethylamino)this compound hydrochloride | Addition of a diethylaminoethanol ester group | Local anesthetic | evitachem.comepo.org |
| Platinum-ASA Complexes | Coordination of an ASA derivative to a platinum center (Zeise's salt) | Anticancer | mdpi.com |
| 5-FU-ASA Hybrids | Linking 5-fluorouracil to an ASA derivative via a triazole linker | Anticancer | mdpi.com |
| Genistein-ASA Hybrids | Linking genistein to an ASA derivative via a triazole linker | Anticancer (cytotoxic effects) | japsonline.com |
| Lathyrane-ASA Hybrids | Linking a lathyrane diterpenoid to an ASA derivative | Anti-inflammatory | scienceopen.com |
| NO-Releasing Aspirin (e.g., NCX4016) | Incorporation of a nitric oxide-donating moiety | Cardioprotective, Anti-inflammatory | researchgate.net |
Molecular docking studies are often employed in the design phase to predict the interaction of these novel derivatives with biological targets, guiding the synthesis of more effective agents. iosrjournals.org
Integration with Materials Science and Nanotechnology
The application of this compound and its derivatives is expanding into materials science and nanotechnology, particularly for biomedical purposes. lookchem.com The compound's structure can be incorporated into polymers and other materials to impart specific biological or physical properties.
A key emerging application is in the development of advanced functional hydrogels. Researchers have synthesized a betaine (B1666868) hydrogel based on a polymer-drug conjugate named poly(2-(2-((2-(methacryloyloxy)ethyl)dimethylammonio)acetoxy)benzoate) (PCBSA) . nih.gov This material cleverly combines antifouling properties, which prevent the adhesion of biomolecules and microorganisms, with an antimicrobial function. The hydrogel demonstrates a high killing efficiency against bacteria and can be regenerated, making it a promising candidate for various biomedical and industrial applications where preventing microbial contamination is critical. nih.gov
Furthermore, the core structure of acetylsalicylic acid, from which this compound is derived, is being used to create novel organometallic materials. The synthesis of Zeise's salt derivatives with acetylsalicylic acid substructures results in platinum-containing compounds with potential therapeutic applications, bridging the gap between pharmacology and materials science. mdpi.com The use of magnetic nanoparticles as a support for catalysts in the synthesis of related heterocyclic compounds also points towards the increasing integration of nanotechnology in this area of chemistry. researchgate.net
Development of Advanced Analytical Platforms
The synthesis of novel derivatives based on this compound necessitates the use and development of advanced analytical platforms for their comprehensive characterization. The stability and purity of these new chemical entities are critical for their potential application, especially in pharmaceuticals, and obtaining a stable crystal form is often a key objective to ensure drug quality. google.comgoogle.com
Advanced analytical techniques are indispensable for elucidating the precise structure and properties of these complex molecules. Key platforms and methods employed in recent research include:
X-ray Diffraction : Techniques such as X-ray Powder Diffraction (XRPD) and X-ray single crystal diffraction are crucial for determining the crystal structure of new derivatives. google.com For instance, the crystal form of 2-(diethylamino)this compound hydrochloride was characterized in detail, identifying its orthorhombic form and specific lattice parameters. google.comgoogle.com The crystal structure of other derivatives, like 2-(naphthalen-1-yl)this compound, has also been resolved using these methods. researchgate.net
Spectroscopy and Spectrometry : A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) is used to confirm the chemical structure of newly synthesized compounds, such as fluorosulfonyl derivatives of 2-acetoxybenzoate. nih.gov
Computational Analysis : Theoretical methods like Density Functional Theory (DFT) calculations and Hirshfeld surface analysis are increasingly used to complement experimental data. researchgate.net These computational tools help in understanding the molecule's physicochemical properties, reactivity, and intermolecular interactions within its crystal structure. researchgate.net
These advanced analytical platforms are fundamental to the ongoing research and development of this compound derivatives, enabling researchers to confirm structures, ensure purity, and understand the properties that will define their future applications.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-acetoxybenzoate, and how can reaction efficiency be optimized?
Methodological Answer: this compound is synthesized via esterification of salicylic acid with acetic anhydride. A typical protocol involves:
- Reactants : Salicylic acid (1.0 molar equivalent) and acetic anhydride (2.5 equivalents).
- Catalyst : Concentrated sulfuric acid (0.1–0.5% v/v) or phosphoric acid.
- Reaction Conditions : Reflux at 80–100°C for 4–6 hours under anhydrous conditions.
- Workup : Neutralize residual acid with sodium bicarbonate, followed by extraction with ethyl acetate and vacuum distillation.
Q. Optimization Strategies :
- Catalyst Loading : Higher catalyst concentrations (>1% H₂SO₄) risk side reactions (e.g., acetylation of hydroxyl groups in impurities).
- Temperature Control : Excessive heat (>100°C) accelerates decomposition; use inert gas (N₂) to stabilize the reaction.
- Purity Monitoring : Thin-layer chromatography (TLC) with silica gel plates (eluent: hexane/ethyl acetate 7:3) or HPLC (C18 column, 254 nm UV detection) .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
Methodological Answer:
- Purity Analysis :
- HPLC : Use a reverse-phase C18 column with a mobile phase of acetonitrile/water (60:40) at 1.0 mL/min. Retention time typically ~5.2 minutes.
- Melting Point : Pure this compound melts at 135–137°C; deviations >2°C indicate impurities.
- Structural Confirmation :
Q. What safety protocols are critical during handling and storage?
Methodological Answer:
- Hazard Mitigation :
- Skin/Eye Protection : Wear nitrile gloves and goggles; immediate rinsing with water for 15 minutes upon contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 10 mg/m³).
- Storage : Keep in amber glass bottles at 2–8°C under inert gas (Ar) to prevent hydrolysis. Avoid incompatible materials (e.g., strong bases, oxidizers) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in experimental data when synthesizing derivatives?
Methodological Answer: Discrepancies in yields or byproduct formation often arise from:
- Crystallographic Variations : Crystal packing differences (e.g., in 2-chloro-4-fluorobenzyl derivatives) can alter observed melting points or solubility. Validate via single-crystal X-ray diffraction (e.g., C2/c space group, β = 104.3°) .
- Reaction Byproducts : Use LC-MS to identify acetylated impurities. Adjust reaction stoichiometry (e.g., reduce acetic anhydride to 2.0 equivalents) or employ scavengers (molecular sieves) to absorb excess water .
Q. What strategies are effective in studying structure-activity relationships (SAR) for pharmacological applications?
Methodological Answer:
- Derivative Synthesis : Modify the ester group (e.g., replace ethyl with naphthyl or benzyl groups) to assess bioavailability. For example:
- Anti-inflammatory Activity : Compare COX-1/COX-2 inhibition using enzyme-linked immunosorbent assays (ELISAs). Aspirin derivatives show IC₅₀ values ranging from 10–50 µM .
- Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) via disk diffusion assays. Hydrophobic derivatives (e.g., 2-(4-methoxyphenoxy)acetoacetate) exhibit enhanced membrane penetration .
Q. How can computational methods enhance experimental design for novel derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., cyclooxygenase). Prioritize derivatives with ∆G < −7.0 kcal/mol for synthesis.
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps correlating with stability).
- Retrosynthetic Analysis : Tools like Pistachio/BKMS Metabolic databases generate feasible routes for complex derivatives (e.g., halogenated analogs) .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results between in vitro and in vivo studies?
Methodological Answer:
- Metabolic Stability : Use hepatic microsome assays (e.g., rat liver S9 fraction) to identify rapid hydrolysis of the ester group in vivo, which may reduce efficacy.
- Pharmacokinetic Profiling : Measure plasma half-life via LC-MS/MS. This compound derivatives often show <1-hour half-life due to esterase activity.
- Formulation Adjustments : Encapsulate in liposomes or PEGylate to prolong circulation time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
